molecular formula C16H19N3O4 B2608335 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide CAS No. 1904202-15-8

2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide

Katalognummer: B2608335
CAS-Nummer: 1904202-15-8
Molekulargewicht: 317.345
InChI-Schlüssel: JEHVWBSFFACNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, as well as a dihydropyridinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the methoxy and carboxamide groups, and the attachment of the dihydropyridinyl moiety. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Formation of the Dihydropyridine Moiety

The 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl fragment is typically synthesized via multi-component condensation reactions (e.g., Hantzsch-type reactions). For example:

  • Reagents : β-keto esters, aldehydes, and amines under mildly acidic conditions.

  • Mechanism : Condensation forms the dihydropyridine ring, with substituents (methoxy, methyl) introduced via starting materials or post-synthesis modifications .

Alkylation to Form the Ethyl Bridge

The ethyl linkage between the dihydropyridine and pyridine-3-carboxamide may involve:

  • Electrophilic alkylation : Reaction of the dihydropyridine’s amine group with a bromoethyl derivative (e.g., bromoethyl chloride) in basic conditions.

  • Catalytic methods : Palladium-catalyzed couplings (e.g., Buchwald-Hartwig) for C–N bond formation, as seen in analogous indole-piperidine systems .

Amide Bond Formation

The pyridine-3-carboxamide is likely synthesized by:

  • Activation of carboxylic acid : Conversion of pyridine-3-carboxylic acid to an active ester (e.g., using EDC or DCC) followed by coupling with an amine.

  • Substitution reactions : Introduction of the methoxy group via directed substitution or pre-synthetic methoxylation .

Key Reaction Conditions

Step Reagents/Conditions Yield Purification
Dihydropyridine Synthesis β-keto ester, aldehyde, amine, acidic conditions (e.g., HCl)~70–80%Crystallization or chromatography
Alkylation Bromoethyl chloride, base (e.g., NaOMe), solvent (e.g., 1,4-dioxane) ~50–70%Column chromatography
Amide Coupling EDC, HOBt, amine, DMF or dichloromethane ~60–80%RP-HPLC or silica gel

NMR Spectroscopy

  • Dihydropyridine core : Signals for methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.2–2.5 ppm), and amide protons (δ ~6.0–7.5 ppm).

  • Pyridine-3-carboxamide : Downfield shifts for amide protons (δ ~8.0–8.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

Mass Spectrometry

  • Molecular ion peak : Expected at m/z ~460–500 (based on molecular formula C₂₅H₂₄N₄O₅) .

  • Fragmentation : Loss of methoxy (-31) or cleavage of the ethyl bridge .

Potential Reaction Challenges

  • Steric hindrance : Bulky substituents (e.g., dihydropyridine) may reduce reactivity during alkylation or coupling steps .

  • Regioselectivity : Control of substitution patterns in the dihydropyridine ring requires precise starting material design .

Biological Relevance and Implications

While the exact compound is not explicitly detailed in the literature, analogous dihydropyridine-carboxamides exhibit:

  • Potent antiparasitic activity : IC₅₀ values in the nanomolar range against Plasmodium falciparum .

  • Enzyme inhibition : Weak inhibition of plasmodial PfGSK-3 suggests alternative mechanisms of action .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine and dihydropyridinyl moieties suggests potential interactions with nucleic acids or proteins, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for designing new compounds with tailored properties.

Biologische Aktivität

The compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is a derivative of pyridine and dihydropyridine, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the dihydropyridine moiety followed by functionalization at the nitrogen and carbon sites. Various methodologies have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), with an IC50 value indicating effective inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggested that modifications in the substituents could enhance potency against cancer cells .

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. The compound is believed to interfere with the EZH2 enzyme, which plays a role in histone methylation and gene silencing. Inhibition of EZH2 leads to reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (µM)Mechanism
2-Methoxy...MDA-MB-23127.6EZH2 Inhibition
CPI-1205HeLa50H3K27me3 Reduction
Thieno...Various43 - 87Tumor Cell Inhibition

Pharmacokinetics

Pharmacokinetic studies indicate that modifications in the chemical structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. For example, certain derivatives showed improved bioavailability and lower clearance rates in animal models .

Eigenschaften

IUPAC Name

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHVWBSFFACNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.